molecular formula C15H17N5O B2442492 N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide CAS No. 2380141-72-8

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide

Cat. No. B2442492
M. Wt: 283.335
InChI Key: KGMHKMMIXFVEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide has also been shown to have neuroprotective effects in Alzheimer's disease models.

Mechanism Of Action

The exact mechanism of action of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, as well as modulate the activity of neurotransmitters in the brain.

Biochemical And Physiological Effects

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, inhibit the activity of enzymes involved in cancer cell growth, and modulate the activity of neurotransmitters in the brain. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide has also been shown to increase the expression of proteins involved in cell survival and reduce the expression of proteins involved in cell death.

Advantages And Limitations For Lab Experiments

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide has several advantages for lab experiments, including its high purity and stability. However, it can be difficult to work with due to its low solubility in water and some organic solvents. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to fully understand its mechanism of action and optimize its efficacy. Additionally, studies on the pharmacokinetics and toxicity of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide are needed to evaluate its safety for use in humans. Finally, research on the synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide analogs may lead to the development of compounds with improved therapeutic properties.

Synthesis Methods

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide can be synthesized using a multi-step process that involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate to form pyridine-3-carbohydrazide. This intermediate product is then reacted with 2-bromo-1-(pyrazin-2-yl)ethanone to form the final product, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.

properties

IUPAC Name

N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-19(15(21)7-12-3-2-4-16-8-12)13-10-20(11-13)14-9-17-5-6-18-14/h2-6,8-9,13H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMHKMMIXFVEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide

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